molecular formula C16H6Br4O5 B1246333 Prepolycitrin A

Prepolycitrin A

Cat. No.: B1246333
M. Wt: 597.8 g/mol
InChI Key: BAQPAGXIZNWNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prepolycitrin A is a marine alkaloid isolated from the ascidian Polycitor africanus. First reported by Rudi et al. in 2000, it belongs to the polycitrin family, which includes compounds like Polycitrins A and B and Polycitones A and B . These alkaloids are characterized by their pyrrolo-oxazinone or diarylated maleic anhydride-derived structures, which contribute to their biological activities, such as inhibition of retroviral reverse transcriptases and cellular DNA polymerases . This compound has garnered attention for its synthetic accessibility via Heck arylation reactions, enabling further pharmacological exploration .

Properties

Molecular Formula

C16H6Br4O5

Molecular Weight

597.8 g/mol

IUPAC Name

3,4-bis(3,5-dibromo-4-hydroxyphenyl)furan-2,5-dione

InChI

InChI=1S/C16H6Br4O5/c17-7-1-5(2-8(18)13(7)21)11-12(16(24)25-15(11)23)6-3-9(19)14(22)10(20)4-6/h1-4,21-22H

InChI Key

BAQPAGXIZNWNKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=C(C(=O)OC2=O)C3=CC(=C(C(=C3)Br)O)Br

Synonyms

prepolycitrin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Prepolycitrin A and its analogs share core structural motifs derived from maleic anhydride or pyrrolo-oxazinone frameworks. Key distinctions arise from substituent patterns and stereochemistry:

Compound Core Structure Key Structural Features Source
This compound Diarylated maleic anhydride 3,4-Diaryl substitution with specific aryl groups Polycitor africanus
Polycitrin A Pyrrolo-oxazinone Tetraphenolic bis-spiroketal system Polycitor species
Polycitone B Aromatic alkaloid Brominated phenol and quinone moieties Polycitor africanus
Ningalin B Trisubstituted pyrrole Methyl ester and methoxy groups Didemnum ascidians

Data synthesized from .

Research Findings and Gaps

  • Structural-Activity Relationships (SAR) : The 3,4-diaryl configuration in this compound may enhance binding to enzymatic targets, akin to Polycitone A’s spiroketal system .
  • Fluorescence Potential: Diarylated maleic anhydrides exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), suggesting applications in bioimaging for this compound derivatives .
  • Underexplored Areas: Limited data exist on this compound’s pharmacokinetics and in vivo efficacy compared to Ningalins or Polycitones .

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